2-{5-chloro-2-nitrophenyl}-4-(2,5-dimethylphenyl)-1(2H)-phthalazinone
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Overview
Description
2-{5-chloro-2-nitrophenyl}-4-(2,5-dimethylphenyl)-1(2H)-phthalazinone is a complex organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-chloro-2-nitrophenyl}-4-(2,5-dimethylphenyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Coupling Reaction: Formation of the phthalazinone core through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-{5-chloro-2-nitrophenyl}-4-(2,5-dimethylphenyl)-1(2H)-phthalazinone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or marker in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, phthalazinone derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Chlorinated Aromatics: Compounds with chlorine atoms attached to aromatic rings.
Uniqueness
The uniqueness of 2-{5-chloro-2-nitrophenyl}-4-(2,5-dimethylphenyl)-1(2H)-phthalazinone lies in its specific combination of functional groups and their positions on the aromatic rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H16ClN3O3 |
---|---|
Molecular Weight |
405.8g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)-4-(2,5-dimethylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C22H16ClN3O3/c1-13-7-8-14(2)18(11-13)21-16-5-3-4-6-17(16)22(27)25(24-21)20-12-15(23)9-10-19(20)26(28)29/h3-12H,1-2H3 |
InChI Key |
LVZPBZAAEZJGFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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